A Technical Guide to the Structure Elucidation of 14-Benzoylmesaconine-8-palmitate
A Technical Guide to the Structure Elucidation of 14-Benzoylmesaconine-8-palmitate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the methodologies and data interpretation required for the structural elucidation of the novel diterpenoid alkaloid, 14-Benzoylmesaconine-8-palmitate. This document details the predicted molecular structure and the requisite experimental protocols, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm its constitution. The information is presented to guide researchers in the isolation, characterization, and subsequent development of this compound.
Predicted Chemical Structure
14-Benzoylmesaconine-8-palmitate is a derivative of benzoylmesaconine (B1261751), a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] The proposed structure involves the esterification of the hydroxyl group at the C-8 position of the benzoylmesaconine core with palmitic acid, a 16-carbon saturated fatty acid.[2] The benzoyl group is located at the C-14 position.
Molecular Formula: C₄₇H₆₇NO₁₁
Molecular Weight: 826.0 g/mol
Proposed Experimental Workflow for Structure Elucidaion
The following workflow outlines the key steps for the isolation and structural confirmation of 14-Benzoylmesaconine-8-palmitate.
Mass Spectrometry Analysis
High-resolution mass spectrometry is crucial for determining the elemental composition and identifying key structural fragments.
Experimental Protocol:
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Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
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Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.
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Ionization Mode: Positive ion mode is typically used for alkaloids due to the presence of a basic nitrogen atom.
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Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 100-1500. Tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion to obtain fragmentation data.
Predicted Mass Spectrometry Data:
| Parameter | Predicted Value |
| Molecular Formula | C₄₇H₆₇NO₁₁ |
| Exact Mass | 825.4718 |
| [M+H]⁺ (Monoisotopic) | 826.4796 |
| Key MS/MS Fragments (m/z) | 588.2911 ([M+H - Palmitic acid]⁺), 239.2373 ([Palmitic acid - H₂O+H]⁺), 105.0335 ([Benzoyl]⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of the molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required for a complete structural assignment.
Experimental Protocol:
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Instrumentation: A 500 MHz or higher field NMR spectrometer.
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Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄.
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Experiments:
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¹H NMR: Provides information on the number, environment, and coupling of protons.
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¹³C NMR: Shows all unique carbon atoms in the molecule.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different structural fragments.
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Predicted ¹H and ¹³C NMR Data:
The presence of the palmitoyl (B13399708) group at C-8 is expected to cause a significant downfield shift of the H-8 proton signal compared to the parent compound, benzoylmesaconine.
Table 1: Predicted Key ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key HMBC Correlations |
| H-8 | ~4.9 - 5.1 | m | C-7, C-9, C-15, C-1' (Palmitoyl) |
| H-14 | ~4.8 - 5.0 | d | C-1, C-8, C-13, C=O (Benzoyl) |
| Aromatic (Benzoyl) | 7.4 - 8.1 | m | C-14, C=O (Benzoyl) |
| -OCH₃ | 3.2 - 3.4 | s | Respective carbons |
| Terminal CH₃ (Palm) | ~0.88 | t | C-15' (Palmitoyl) |
Table 2: Predicted Key ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)
| Carbon Assignment | Predicted δ (ppm) |
| C-8 | ~75 - 78 |
| C-14 | ~78 - 80 |
| C=O (Palmitoyl) | ~173 |
| C=O (Benzoyl) | ~166 |
| Aromatic (Benzoyl) | 128 - 134 |
| Aliphatic (Palmitoyl) | 14 - 35 |
Logical Structure Determination Pathway
The following diagram illustrates the logical flow of information from spectroscopic data to the final confirmed structure.
Conclusion
The structural elucidation of 14-Benzoylmesaconine-8-palmitate requires a systematic application of modern spectroscopic techniques. The protocols and predicted data outlined in this guide provide a robust framework for researchers to confirm the structure of this novel compound. Accurate structural determination is a critical first step for further investigation into its biological activity and potential as a therapeutic agent.
